molecular formula C15H19NO2 B7451795 n-Heptylisatin

n-Heptylisatin

Cat. No.: B7451795
M. Wt: 245.32 g/mol
InChI Key: BMZZITFDWPXALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Heptylisatin is a synthetic isatin derivative designed for pharmaceutical and biological chemistry research. Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in several clinical and investigational drugs . Researchers are increasingly exploring alkyl-substituted isatins like this compound to develop novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The primary research value of this compound lies in its potential as a precursor or pharmacophore for developing anticancer agents. Isatin-based compounds, such as Sunitinib, are already approved for clinical use and function as receptor tyrosine kinase (RTK) inhibitors, which can trigger apoptosis in tumour cells . Other isatin derivatives have demonstrated remarkable, low-micromolar cytotoxicity against a range of human cancer cell lines, including cervical (C33A, CaSki), breast (MCF-7), prostate (DU-145), and glioblastoma (SNB-19, T98G), while showing good selectivity over normal cells . The heptyl chain may influence the compound's lipophilicity and its ability to interact with key biological targets. Beyond oncology, isatin derivatives show significant promise in combating neglected tropical diseases (NTDs) and microbial infections . Some derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, highlighting their potential as starting points for new antimalarial medicines . The mechanism of action for isatin derivatives can vary, including the inhibition of enzymes like acetylcholinesterase (AChE) and specific kinase targets . This product, this compound, is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-heptylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14(17)15(16)18/h6-7,9-10H,2-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZZITFDWPXALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Solubility and Reactivity

For instance:

Compound Alkyl Chain Length Solubility in Organic Solvents Reaction Product Purification
This compound C₇H₁₅ High (facilitates homogeneous reactions) Chromatographically separable isomers
Methylisatin C₁H₃ Low (forms precipitates) Requires harsh conditions for isolation
Isatin (unsubstituted) N/A Poor Limited to insoluble products

The heptyl chain’s hydrophobicity allows this compound to dissolve in nonpolar solvents, enabling controlled reactions and reducing side products. In contrast, methylisatin’s shorter chain limits solubility, often leading to heterogeneous mixtures that complicate purification .

Reaction Outcomes and Isomer Formation

This diversity arises from steric and electronic effects of the heptyl group, which stabilizes intermediate structures and permits multiple conformational pathways. For example:

  • Intermediate Alcohol (11) : Unique to this compound, this intermediate is critical for forming isomer 8a-f. Shorter-chain analogs (e.g., ethylisatin) lack the steric bulk to stabilize similar intermediates, leading to simpler product profiles .
  • Thiophene Incorporation: this compound reacts with two thiophene units to form indophenine blue, while analogs like methylisatin may produce only mono-thiophene adducts under identical conditions .

Research Findings and Implications

The 1993 study by Tormos et al. highlights this compound’s unique role in elucidating the indophenine reaction mechanism. The identification of six geometric isomers underscores the importance of alkyl chain length in directing reaction pathways. Future research could explore longer-chain isatin derivatives (e.g., n-decylisatin) to further optimize solubility and isomer diversity for industrial applications .

Q & A

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization, blinding, and sample size justification. For animal studies, obtain IACUC approval and report housing conditions (e.g., temperature, light cycles). Disclose conflicts of interest and funding sources in the acknowledgments section .

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